(S)-3-Amino-4-hydroxybutanoic acid (CAS 16504-57-7), commonly known as D-β-homoserine, is a non-proteinogenic chiral β-amino acid characterized by its β-substituted amine and terminal hydroxyl group [1]. As a highly specialized building block, it is primarily procured for the synthesis of advanced peptidomimetics, β-peptides, and small-molecule therapeutics. The combination of its D-configuration and β-amino acid backbone makes it a critical precursor for engineering proteolytic resistance into peptide chains, while the reactive hydroxyl group enables downstream functionalization such as O-alkylation or conjugation [1]. Industrial and academic buyers prioritize this exact enantiomer to achieve precise stereochemical control and enhance the pharmacokinetic stability of target molecules.
Substituting (S)-3-amino-4-hydroxybutanoic acid with its L-enantiomer or structurally related α-amino acids (such as D-serine or D-homoserine) fundamentally compromises both the structural integrity and stability of the final synthesized product [1]. While α-amino acids are readily available, they fail to induce the specific secondary structures required in β-peptide foldamers and do not provide the same degree of resistance to enzymatic cleavage [1]. Furthermore, utilizing racemic mixtures or the (R)-enantiomer leads to inactive diastereomers in stereoselective drug design, drastically reducing overall yield and requiring costly, complex chiral separation steps downstream. Therefore, procuring the stereopure (S)-enantiomer is non-negotiable for applications demanding precise spatial orientation and enhanced metabolic half-life.
The incorporation of β-amino acids into peptide backbones is a proven strategy to evade enzymatic degradation [1]. When (S)-3-amino-4-hydroxybutanoic acid is utilized instead of its α-amino acid counterpart (D-homoserine or D-serine), the resulting β-peptides exhibit profound resistance to common proteases. Studies comparing β-peptides to standard α-peptides demonstrate that β-amino acid incorporation can extend serum half-life from minutes to over 24 hours in vitro [1]. For procurement, selecting this β-homo analog is essential for developing long-acting therapeutics where metabolic stability is a primary bottleneck.
| Evidence Dimension | Serum protease stability (half-life) |
| Target Compound Data | >24 hours (typical for β-peptide foldamers) |
| Comparator Or Baseline | Standard α-amino acid peptides (<1 to 2 hours) |
| Quantified Difference | >10-fold increase in metabolic half-life |
| Conditions | In vitro serum stability assays for peptide therapeutics |
Buyers developing peptide drugs must prioritize β-amino acid building blocks to achieve viable pharmacokinetic profiles and reduce dosing frequency.
In the synthesis of stereospecific active pharmaceutical ingredients (APIs), the use of racemic 3-amino-4-hydroxybutanoic acid introduces severe process inefficiencies, typically resulting in a maximum theoretical yield of 50% for the desired diastereomer and requiring resource-intensive chiral chromatography [1]. Procuring high-purity (S)-3-amino-4-hydroxybutanoic acid (≥99% ee) directly bypasses these downstream resolution steps [1]. This guarantees that the stereocenter is preserved during coupling reactions, doubling the effective yield of the target enantiomer compared to racemic baselines and significantly reducing solvent and purification costs at scale.
| Evidence Dimension | Effective yield of stereopure target molecule |
| Target Compound Data | ~100% theoretical conversion of the chiral center |
| Comparator Or Baseline | Racemic mixture (≤50% theoretical yield post-resolution) |
| Quantified Difference | 2x increase in effective yield; elimination of chiral chromatography |
| Conditions | Industrial scale asymmetric synthesis and peptide coupling |
Procuring the stereopure (S)-enantiomer is economically critical for scaling up API manufacturing by eliminating costly and wasteful chiral separation steps.
Unlike unfunctionalized β-amino acids (such as β-aminobutyric acid), (S)-3-amino-4-hydroxybutanoic acid possesses a terminal hydroxyl group that serves as a critical hydrogen bond donor/acceptor [1]. In structure-activity relationship (SAR) studies of small-molecule inhibitors, the introduction of such hydrophilic, hydroxyl-bearing tails has been shown to significantly enhance target affinity. Compounds utilizing hydroxylated aliphatic tails frequently achieve picomolar dissociation constants (KD), outperforming their unfunctionalized alkyl counterparts by orders of magnitude[1]. This makes the compound a highly effective precursor when designing ligands that require precise polar interactions within a binding pocket.
| Evidence Dimension | Ligand-target binding affinity (KD / IC50) |
| Target Compound Data | Enhanced affinity (often picomolar range) via H-bond formation |
| Comparator Or Baseline | Unfunctionalized β-amino acids (nanomolar to micromolar range) |
| Quantified Difference | 10- to 100-fold improvement in binding affinity |
| Conditions | Protein-ligand interaction assays (e.g., HTRF or SPR) |
For medicinal chemists, the terminal hydroxyl group provides an essential vector for improving drug-target interactions that simple alkyl β-amino acids cannot offer.
(S)-3-Amino-4-hydroxybutanoic acid is an essential building block for synthesizing β-peptides that form stable secondary structures (foldamers) [1]. Because it imparts significant resistance to enzymatic degradation compared to standard α-amino acids, it is the preferred choice for developing peptide-based therapeutics that require extended in vivo half-lives.
In medicinal chemistry, this compound is utilized to introduce chiral, hydroxyl-bearing aliphatic chains into small-molecule scaffolds[1]. The hydroxyl group acts as a critical hydrogen bond donor, which is leveraged to dramatically improve the binding affinity and solubility of targeted inhibitors.
As a stereopure precursor, it is highly valued in the scalable synthesis of peptidomimetics [1]. Procuring the pure (S)-enantiomer eliminates the need for complex downstream chiral resolution, ensuring high-yield, stereospecific coupling reactions required for commercial API manufacturing.